C25H27F3N4O2S
Description
Contextualization of C25H27F3N4O2S within Contemporary Chemical Biology Research
Chemical biology research focuses on using chemical tools to study and manipulate biological systems. tue.nlucr.edu Pirtobrutinib (B8146385) serves as a prime example of such a tool. patsnap.com It is a reversible inhibitor, meaning it does not form a permanent bond with its target, BTK. patsnap.comlilly.com This characteristic is central to its scientific interest.
BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is vital for the development and survival of B-cells. patsnap.comnih.gov Dysregulation of this pathway is a hallmark of many B-cell cancers. acs.orgpatsnap.com Pirtobrutinib allows researchers to probe the function of BTK with high precision. By selectively inhibiting BTK, scientists can study the downstream effects on signaling cascades involving molecules like PLCγ2, AKT, and NF-κB, thereby dissecting the intricate network of B-cell signaling. patsnap.com
A significant focus of research has been on pirtobrutinib's ability to inhibit BTK that has developed a C481S mutation. iwmf.comnih.gov This mutation confers resistance to covalent BTK inhibitors by preventing them from binding effectively. ashpublications.org Pirtobrutinib, by binding to a different site and in a non-covalent manner, overcomes this resistance mechanism, making it an invaluable tool for studying resistance in cancer biology. patsnap.comlilly.comnih.gov Furthermore, its high selectivity, with over 300-fold preference for BTK compared to most other kinases, minimizes off-target effects, ensuring that observed biological outcomes can be more confidently attributed to BTK inhibition. patsnap.comnih.gov
Historical Perspective of Analogous Chemical Scaffolds in Pharmaceutical Discovery
The development of pirtobrutinib is part of a broader history of targeting kinases in cancer therapy. Kinase inhibitors have become a cornerstone of modern oncology. The specific target, BTK, was identified in 1993 as the gene responsible for X-linked agammaglobulinemia (XLA), a disease characterized by a lack of mature B cells. aacrjournals.orgwikipedia.org This discovery highlighted BTK's essential role in B-cell development and positioned it as a prime therapeutic target. nih.govwikipedia.org
The first generation of BTK inhibitors, exemplified by ibrutinib (B1684441) (approved in 2013), were covalent inhibitors. acs.orgnih.gov These drugs form a permanent, irreversible bond with a cysteine residue (C481) in the active site of BTK. acs.orgashpublications.org While transformative, the long-term use of covalent inhibitors led to the emergence of resistance, primarily through mutations at the C481 binding site. ashpublications.orgcancernetwork.com This clinical challenge spurred the development of second-generation covalent inhibitors like acalabrutinib (B560132) and zanubrutinib, which offered improved selectivity. hematologyandoncology.net
The persistent issue of C481-mediated resistance created a clear scientific and medical need for a new class of inhibitors with a different mechanism of action. ashpublications.orgcancernetwork.com This led to the exploration of non-covalent inhibitors, a new chemical scaffold approach. nih.gov Pirtobrutinib (formerly RXC005) was discovered by Redx Pharma and subsequently developed by Loxo Oncology (now part of Eli Lilly and Company) as a third-generation, non-covalent (reversible) inhibitor designed specifically to be effective against both wild-type (normal) and C481-mutated BTK. acs.orgbioindustry.org Other non-covalent BTK inhibitors that have been investigated include fenebrutinib, vecabrutinib, and nemtabrutinib. nih.govhematologyandoncology.net
Significance of this compound for Advancing Scientific Inquiry in Novel Chemical Entities
The significance of pirtobrutinib in research stems from its unique properties as a novel chemical entity. Its non-covalent, reversible binding mechanism allows for the investigation of biological questions that are difficult to address with covalent inhibitors. patsnap.comlilly.com
A key area of inquiry is the dynamic nature of kinase inhibition. Unlike covalent inhibitors that permanently "shut off" the enzyme, pirtobrutinib's reversible binding allows for a more nuanced modulation of BTK activity, which may have different long-term biological consequences. iwmf.com This has led to studies on how sustained, high-level target occupancy, achieved through its favorable pharmacokinetic properties, influences cell signaling and survival. nih.gov
Furthermore, pirtobrutinib has become a critical tool for understanding the landscape of drug resistance. While it overcomes the primary resistance mechanism to covalent inhibitors (C481 mutations), its use has led to the discovery of new, secondary resistance mutations in BTK, such as T474I and L528W. nih.govashpublications.orgelifesciences.org Studying these pirtobrutinib-resistant mutations provides deeper insights into the plasticity of kinase domains and helps researchers anticipate future resistance patterns, guiding the development of next-generation therapies. ashpublications.org
Preclinical studies have also revealed unexpected mechanistic details. For instance, pirtobrutinib not only inhibits BTK autophosphorylation but also stabilizes the enzyme in a closed, inactive conformation, a distinct structural impact compared to covalent inhibitors. nih.govnih.govresearchgate.net This finding opens up new avenues for research into the allosteric regulation of kinases and the functional consequences of different inhibitor-induced conformations.
Overview of Research Paradigms Applied to this compound
The scientific investigation of pirtobrutinib has employed a wide range of modern research paradigms, from molecular-level analysis to in vivo studies.
Biochemical and Biophysical Assays:
Enzymatic Profiling: To determine its potency and selectivity, pirtobrutinib was tested against a large panel of human kinases, confirming its high selectivity for BTK. nih.gov
Differential Scanning Fluorimetry (DSF): This technique was used to assess the thermal stability of BTK when bound to an inhibitor. Results showed that pirtobrutinib-bound BTK had a higher melting temperature than when bound to covalent inhibitors, suggesting it uniquely stabilizes the protein. nih.govresearchgate.net
X-ray Crystallography: Structural studies were crucial in visualizing how pirtobrutinib binds to the ATP-binding site of both wild-type and C481S-mutated BTK. These studies confirmed that it does not interact with the C481 residue but uses an extensive network of other interactions. nih.govnih.govelifesciences.org
Cell-Based Assays:
Proliferation and Signaling Assays: Researchers used various B-cell lymphoma cell lines (e.g., TMD8, REC-1) and primary cells from patients to demonstrate that pirtobrutinib inhibits BTK signaling and cell growth. nih.govresearchgate.net This included measuring the phosphorylation of downstream signaling molecules. nih.gov
Target Occupancy Assays: These experiments measure the percentage of BTK enzyme that is bound by the drug within cells over time, confirming sustained target engagement. nih.gov
In Vivo Research Models:
Xenograft Models: To study its effects in a living organism, human lymphoma cell lines were implanted in mice. These studies showed that pirtobrutinib significantly inhibited tumor growth. nih.gov
These research paradigms, summarized in the table below, have collectively provided a comprehensive preclinical characterization of pirtobrutinib, elucidating its mechanism, potency, selectivity, and its distinct advantages as a research tool and therapeutic candidate.
Research Findings and Compound Data
Table 1: Preclinical Research Findings for Pirtobrutinib (this compound)
| Research Area | Finding | Significance | Reference(s) |
|---|---|---|---|
| Mechanism of Action | Non-covalent, reversible binding to the BTK ATP-binding site. | Overcomes C481 mutations that confer resistance to covalent inhibitors. | patsnap.compatsnap.comlilly.com |
| Potency | Exhibits low-nanomolar potency against both wild-type and C481S-mutant BTK. | Effective inhibition regardless of the most common covalent inhibitor resistance mutation. | nih.govnih.gov |
| Selectivity | >300-fold more selective for BTK than for 98% of other kinases tested. | Minimizes off-target activity, suggesting a more favorable profile for research and therapy. | patsnap.comnih.gov |
| Structural Interaction | X-ray crystallography shows binding away from the C481 residue. | Provides a structural basis for its activity against C481-mutant BTK. | nih.govnih.gov |
| Conformational Impact | Stabilizes BTK in a closed, inactive conformation, preventing Y551 phosphorylation. | A unique mechanism compared to covalent inhibitors that may offer different biological outcomes. | nih.govresearchgate.net |
| Cellular Activity | Inhibits BTK signaling and proliferation in various B-cell lymphoma cell lines. | Demonstrates functional efficacy in relevant biological systems. | nih.gov |
| In Vivo Efficacy | Significantly inhibits tumor growth in mouse xenograft models of lymphoma. | Shows potential for therapeutic effect in a living organism. | nih.gov |
Table 2: Compound Names Mentioned
| Compound Name | Classification/Target |
|---|---|
| Pirtobrutinib | Non-covalent BTK Inhibitor |
| Ibrutinib | Covalent BTK Inhibitor |
| Acalabrutinib | Covalent BTK Inhibitor |
| Zanubrutinib | Covalent BTK Inhibitor |
| Fenebrutinib | Non-covalent BTK Inhibitor |
| Vecabrutinib | Non-covalent BTK Inhibitor |
| Nemtabrutinib | Non-covalent BTK Inhibitor |
| Tirabrutinib | Covalent BTK Inhibitor |
| Orelabrutinib | Covalent BTK Inhibitor |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-propylsulfanyl-N-[2-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F3N4O2S/c1-3-16-35-22-21(17-8-10-18(34-2)11-9-17)30-24(31-22)12-14-32(15-13-24)23(33)29-20-7-5-4-6-19(20)25(26,27)28/h4-11H,3,12-16H2,1-2H3,(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHLXVUNIBSDAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2(CCN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F)N=C1C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F3N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Synthesis of C25h27f3n4o2s
Retrosynthetic Analysis of the C25H27F3N4O2S Scaffold
Retrosynthetic analysis of Nirmatrelvir (this compound) reveals several key disconnections that guide its synthesis. The molecule is comprised of three main fragments: a bicyclic proline derivative, L-tert-leucine, and a cyano lactam residue. nih.gov A common retrosynthetic approach involves disconnecting the molecule at the amide bonds. acs.org This leads to a "western fragment," which is a dipeptide of L-tert-leucine and the bicyclic proline, and an "eastern fragment," which is the primary amide building block. mdpi.comacs.org
Another strategy focuses on a multicomponent reaction, such as a Ugi-type three-component reaction (U-3CR). mdpi.comresearchgate.net This approach retrosynthetically breaks down Nirmatrelvir into an N-trifluoroacetyl-tert-leucine, a chiral bicyclic imine, and an isocyanide. mdpi.com A further disconnection strategy is based on the conversion of trans-4-hydroxy proline to an alkene, which then undergoes cyclopropanation to form the key bicyclic amino acid fragment. nih.gov This is then coupled with a fragment derived from L-glutamic acid that is converted to a cyano-amine. nih.gov These varied retrosynthetic analyses highlight the different strategic approaches that can be taken to assemble this complex molecule.
Development of Novel Synthetic Routes for this compound
The urgent need for Nirmatrelvir has spurred the development of numerous synthetic routes, moving from initial laboratory-scale syntheses to large-scale manufacturing processes. These routes can be broadly categorized into multi-step linear pathways, and more efficient convergent and divergent strategies.
Divergent Synthesis Strategies from this compound Precursors
Divergent synthesis strategies offer a modular approach to creating analogs of Nirmatrelvir from common precursors, which can be valuable for studying structure-activity relationships. For instance, a small library of Nirmatrelvir analogs with different P1' moieties (the part of the molecule that acts as the "warhead") has been synthesized to investigate the role of this group in antiviral activity. nih.gov This allows for the exploration of different functional groups to optimize properties like potency and bioavailability. Another example of a divergent approach is the synthesis of various indole (B1671886) alkaloid derivatives from a common intermediate, demonstrating the potential for creating diverse molecular structures from a single precursor. researchgate.net
Optimization of Reaction Conditions for this compound Production
Significant efforts have been dedicated to optimizing the reaction conditions for the large-scale and cost-effective production of Nirmatrelvir. This includes the development of new catalysts and the refinement of reaction parameters to improve yields, reduce waste, and enhance safety.
Catalyst Development and Screening for this compound Synthesis
Catalysis plays a crucial role in several key steps of Nirmatrelvir synthesis. For the formation of the bicyclic [3.1.0]proline building block, a scalable cobalt-catalyzed cyclopropanation has been developed. acs.org Mechanistic studies of this reaction have helped to identify potential catalyst decomposition pathways and optimize reaction parameters for large-scale production. acs.org In another key step, the synthesis of an amide intermediate, various catalysts have been screened. It was found that using HOPO (2-Hydroxypyridine-N-oxide) as a catalyst with EDCI as a condensing agent gave the best results. jsr.org Further optimization led to a reduction in the amount of HOPO needed. jsr.org For the dehydration of the primary amide to the nitrile, a palladium-catalyzed reaction has been shown to be a high-yielding alternative to the Burgess reagent. thieme-connect.com Additionally, chiral Lewis acid (copper) catalysis and chiral organocatalysis are being explored for the asymmetric synthesis of a key lactam fragment to reduce costs. chemrxiv.orgresearchgate.net
| Reaction Step | Catalyst/Reagent | Purpose | Reference |
| Amide Coupling | HATU/DIPEA | Peptide bond formation | mdpi.compublish.csiro.au |
| Amide Dehydration | Burgess Reagent | Nitrile formation | publish.csiro.au |
| Amide Dehydration | Palladium Catalyst | Greener nitrile formation | thieme-connect.com |
| Cyclopropanation | Cobalt Catalyst | Formation of bicyclic proline | acs.org |
| Amide Formation | EDCI/HOPO | Amide bond formation | jsr.org |
| Asymmetric Synthesis | Chiral Copper/Organocatalyst | Cost-effective synthesis of lactam fragment | chemrxiv.orgresearchgate.net |
Flow chemistry has also been employed to optimize the synthesis of Nirmatrelvir. mdpi.comvapourtec.com This technique allows for better control over reaction parameters such as temperature and mixing, leading to reduced reaction times and fewer side products. mdpi.comvapourtec.com For instance, the final amide-to-nitrile conversion can be achieved in 30 minutes in a continuous-flow process, compared to 12-16 hours in a traditional batch process. mdpi.comaurigeneservices.com
Solvent Effects and Reaction Kinetics in this compound Formation
The formation of a complex molecule like this compound, which likely involves multiple bond-forming steps, is highly influenced by the choice of solvent and the kinetic parameters of the reactions. Solvents do more than just dissolve reactants; they can affect reaction rates and equilibrium positions by stabilizing or destabilizing reactants, transition states, and products.
Solvent Effects:
The selection of a solvent is critical in multistep syntheses. The polarity, protic or aprotic nature, and coordinating ability of a solvent can dictate the success of a reaction. For instance, in amide bond formation, a common step in the synthesis of such complex molecules, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (CH2Cl2) are often employed. These solvents can effectively solvate the charged intermediates without interfering with the reaction through hydrogen bonding.
The rate of a chemical reaction is defined as the change in concentration of a reactant or product over time. ox.ac.uk Reaction kinetics for the formation of a molecule like this compound would be studied to understand the mechanism, determine the rate-limiting step, and optimize conditions for yield and purity. Techniques like the stopped-flow method, which allows for the rapid mixing of reactants and monitoring of the reaction progress on a millisecond timescale, are invaluable for studying fast reactions often encountered in complex organic synthesis. ox.ac.uk
The temperature dependence of reaction rates is described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature. ox.ac.uk By studying the reaction at different temperatures, chemists can determine the activation energy, providing insight into the energy barrier that must be overcome for the reaction to proceed.
A hypothetical reaction step in the synthesis of a complex heterocyclic compound could be monitored using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to track the disappearance of reactants and the appearance of products over time. This data allows for the determination of the reaction order and the rate constant.
Interactive Data Table: Solvent Influence on a Hypothetical Reaction Rate
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| Hexane | 1.9 | 1 |
| Dichloromethane | 9.1 | 58 |
| Tetrahydrofuran | 7.6 | 150 |
| Acetone | 21 | 1200 |
| N,N-Dimethylformamide | 37 | 7500 |
This table illustrates the potential impact of solvent polarity on the rate of a hypothetical polar reaction, where a more polar solvent can stabilize a charged transition state, thereby accelerating the reaction.
Stereoselective Synthesis of this compound Isomers
The molecular formula this compound suggests the potential for multiple stereocenters, meaning the molecule can exist as various stereoisomers (enantiomers and diastereomers). Stereoselective synthesis is the preferential formation of one stereoisomer over others. egrassbcollege.ac.in This control is paramount in medicinal chemistry, as different stereoisomers can have vastly different biological activities.
For a molecule containing chiral centers, asymmetric synthesis strategies are employed. These can include:
Use of Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is removed in a subsequent step.
Chiral Catalysts: A small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand) can generate large quantities of a single enantiomer. This is often a more efficient approach.
Substrate Control: An existing chiral center in the starting material can influence the stereochemistry of a new chiral center being formed.
A key reaction in modern organic synthesis is the stereoselective reduction of ketones or the alkylation of enolates. For example, Cram's rule and its modifications predict the stereochemical outcome of nucleophilic addition to carbonyl groups adjacent to a chiral center. egrassbcollege.ac.in
In the context of this compound, which contains a trifluoromethyl group, stereoselective methods for introducing this moiety or reacting adjacent functional groups are of particular interest. For example, the hydrodefluorination of trifluoromethylated alkenes using reagents like LiAlH4 can proceed with high diastereoselectivity to form monofluoroalkenes, demonstrating the precise control achievable in fluorinated compounds. organic-chemistry.org
Application of Green Chemistry Principles in this compound Production
Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduepa.gov The application of its 12 principles is crucial for the sustainable production of complex molecules like this compound.
Prevention: It is better to prevent waste than to treat it after it has been created. sigmaaldrich.com This can be achieved by designing syntheses with high yields and minimal byproducts.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. ecoonline.com Reactions like additions and cycloadditions are preferred over substitutions and eliminations, which generate waste.
Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should use and generate substances with little or no toxicity. ecoonline.com For example, choosing a harmless glucose starting material over carcinogenic benzene (B151609) to produce adipic acid is a green chemistry choice. ecoonline.com
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be minimized or made innocuous. sigmaaldrich.com The development of solvent selection guides helps chemists choose greener alternatives, such as water or ethanol, over hazardous options like hexane. ecoonline.com
Design for Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. epa.gov
Use of Renewable Feedstocks: Starting materials should be renewable rather than depleting. yale.edu This often involves using biomass or agricultural products instead of petrochemicals. epa.gov
Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. acs.org The use of highly specific enzymes can often eliminate the need for protecting groups. acs.org
Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can carry out a reaction many times. acs.org
For the production of this compound, a green chemistry approach would involve a convergent synthesis (building blocks are prepared separately and then joined), using catalytic methods for bond formation, and selecting benign solvents that can be recycled.
Interactive Data Table: Green Chemistry Metrics for Synthesis
| Metric | Description | Ideal Value |
| Atom Economy | (MW of product / MW of all reactants) x 100 | 100% |
| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | 1 |
| E-Factor | Total waste (kg) / Product (kg) | 0 |
These metrics are used to evaluate the "greenness" of a chemical process. A higher Atom Economy and lower PMI and E-Factor indicate a more sustainable and efficient synthesis.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of C25h27f3n4o2s
Design and Synthesis of C25H27F3N4O2S Analogs for SAR Probing
The exploration of the structure-activity relationship (SAR) of Fedovapagon, a compound characterized by a condensed azepine scaffold, has been a focal point in understanding its potent and selective agonist activity at the vasopressin V2 receptor. google.com The synthesis of Fedovapagon and its analogs generally involves a multi-step process where key fragments are prepared separately and then assembled. google.com
Systematic Structural Modifications of this compound
The core structure of Fedovapagon, a benzazepine derivative, has been subjected to systematic modifications to probe the impact of various substituents on its affinity and efficacy at the V2 receptor. researchgate.netacs.org The synthesis of such analogs allows for a detailed exploration of the chemical space around the parent molecule. The general synthetic strategy for related benzazepine compounds, which can be applied to create analogs of Fedovapagon, involves the reaction of lactim ethers with primary amines to form cyclic azepin-2-amines. researchgate.net These intermediates can then be further functionalized.
While specific SAR data for a wide range of Fedovapagon analogs is not extensively published in publicly accessible literature, the principles of medicinal chemistry suggest that modifications would target several key areas of the molecule:
The Trifluoromethylphenyl Group: Alterations to the substitution pattern and electronic nature of this aromatic ring would likely modulate binding affinity and pharmacokinetic properties.
The Amide Linker: The geometry and hydrogen-bonding capacity of the amide are critical for receptor interaction. Modifications here could include changing the amide to a thioamide or other bioisosteres.
The Azepine Ring: The conformation of this seven-membered ring is crucial for presenting the other functional groups in the correct orientation for binding. Introduction of substituents or conformational constraints would be a key area of investigation.
A comprehensive SAR study would involve the synthesis of a library of analogs where these and other positions are systematically varied. The resulting data would then be used to build a qualitative understanding of the structural requirements for V2 receptor agonism.
Bioisosteric Replacements in this compound Derivatives
Bioisosteric replacement is a fundamental strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. nih.govprinceton.edu For Fedovapagon, this could involve several transformations to improve potency, selectivity, or metabolic stability. nih.gov
Common bioisosteric replacements that could be explored for Fedovapagon derivatives include:
Fluorine for Hydrogen: The trifluoromethyl group is already a key feature. Further fluorination at other positions could be used to modulate pKa and metabolic stability.
Thiazole (B1198619) Ring Analogs: The thiazole ring could be replaced with other five-membered heterocycles like oxazole, isoxazole, or pyrazole (B372694) to alter hydrogen bonding patterns and electronic distribution.
Amide Bioisosteres: The amide bond could be replaced with groups such as a reverse amide, an ester, or a sulfonamide to probe the importance of the hydrogen bond donor and acceptor properties.
Silicon for Carbon: In some cases, the replacement of a carbon atom with silicon can lead to improved metabolic profiles and altered lipophilicity. nih.gov
The following table illustrates potential bioisosteric replacements for different moieties of Fedovapagon:
| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |
| Thiazole | Oxazole, Isoxazole, Pyrazole | Modulate electronic properties and hydrogen bonding |
| Amide | Reverse Amide, Ester, Sulfonamide | Alter hydrogen bond donor/acceptor capacity and metabolic stability |
| Phenyl | Pyridyl, Thienyl | Introduce polarity and alter aromatic interactions |
| Trifluoromethyl | Tert-butyl, Pentafluoroethyl | Modify lipophilicity and steric bulk |
These replacements, when systematically applied, can lead to the discovery of new analogs with improved therapeutic profiles. nih.gov
Establishment of In Vitro Biological Assays for SAR Derivations of this compound
The determination of the SAR for Fedovapagon and its analogs relies on robust and sensitive in vitro biological assays. rssl.com For a G-protein coupled receptor (GPCR) agonist like Fedovapagon, the primary assays measure the functional consequence of receptor activation, typically the production of a second messenger like cyclic AMP (cAMP).
Fedovapagon's agonist activity at the human vasopressin V2 receptor has been assessed using HEK293 cells engineered to express the receptor. ncats.iomedchemexpress.com The primary in vitro assay used is a CRE-luciferase reporter gene assay, which measures the increase in intracellular cAMP levels upon receptor activation. ncats.iomedchemexpress.com The potency of Fedovapagon is quantified by its EC50 value, which is the concentration required to elicit a half-maximal response. For Fedovapagon, the reported EC50 is 24 nM. ncats.iomedchemexpress.com
The establishment of such an assay for SAR studies involves several key steps:
Cell Line Development: Stable transfection of a suitable host cell line (e.g., HEK293, CHO) with the human V2 receptor.
Assay Optimization: Optimization of cell density, incubation times, and reagent concentrations to achieve a robust and reproducible signal window.
Reference Compound: Use of a known V2 receptor agonist, such as desmopressin, as a positive control to benchmark the assay performance. google.com
Data Analysis: Fitting of concentration-response data to a sigmoidal dose-response curve to determine EC50 and Emax values for each analog.
The following table summarizes the key components of the in vitro assay used for Fedovapagon:
| Assay Component | Description |
| Cell Line | Human Embryonic Kidney (HEK293) cells |
| Receptor | Human Vasopressin V2 Receptor (hV2R) |
| Assay Type | CRE-luciferase reporter gene assay |
| Measured Endpoint | Increase in intracellular cAMP levels |
| Key Parameter | EC50 (Half-maximal effective concentration) |
The data generated from these assays for a series of analogs provides the foundation for building a comprehensive SAR model.
QSAR Model Development for this compound and its Analogs
Quantitative structure-activity relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org While a specific, detailed QSAR model for Fedovapagon and its analogs is not publicly available, the general principles of QSAR development can be outlined.
Molecular Descriptors for this compound Derivatives
The development of a robust QSAR model begins with the calculation of a wide range of molecular descriptors for each analog in the series. These descriptors quantify various aspects of the molecular structure, including:
Topological Descriptors: These describe the connectivity of atoms in the molecule (e.g., Wiener index, Kier & Hall connectivity indices).
Electronic Descriptors: These relate to the electronic properties of the molecule (e.g., dipole moment, partial charges, HOMO/LUMO energies). dergipark.org.tr
Steric/Geometrical Descriptors: These describe the size and shape of the molecule (e.g., molecular volume, surface area, ovality).
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule (e.g., logP, molar refractivity).
3D Descriptors (e.g., CoMFA, CoMSIA): These descriptors are calculated from the 3D alignment of the molecules and represent the steric and electrostatic fields around them.
The selection of the most relevant descriptors is a critical step in building a predictive QSAR model.
The table below provides examples of descriptor classes and specific descriptors that would be relevant for a QSAR study of Fedovapagon analogs. taylorandfrancis.comresearchgate.net
| Descriptor Class | Example Descriptors | Information Encoded |
| Topological | Connectivity Indices, Kappa Shape Indices | Molecular branching and size |
| Electronic | Dipole Moment, Partial Atomic Charges | Distribution of electrons |
| Steric | Molecular Volume, Surface Area | Size and shape of the molecule |
| Hydrophobic | LogP, Molar Refractivity | Lipophilicity and partitioning behavior |
| 3D-Field Based | CoMFA/CoMSIA Fields | 3D steric and electrostatic properties |
Statistical Validation of this compound QSAR Models
A QSAR model is only useful if it is statistically robust and has predictive power. basicmedicalkey.com Therefore, rigorous statistical validation is essential. The process typically involves splitting the dataset into a training set for model development and a test set for external validation.
Key statistical parameters used to validate a QSAR model include:
Coefficient of Determination (R²): This measures the goodness-of-fit of the model to the training set data. A value closer to 1 indicates a better fit.
Cross-validated R² (Q²): This is determined using techniques like leave-one-out (LOO) or leave-many-out (LMO) cross-validation and assesses the internal predictivity of the model. A high Q² (typically > 0.5) is desirable.
External R² (R²ext): This is calculated for the test set and provides a measure of the model's ability to predict the activity of new, unseen compounds.
Root Mean Square Error (RMSE): This indicates the average deviation between the predicted and experimental values.
The following table summarizes the key statistical metrics for QSAR model validation: nih.govmdpi.com
| Statistical Metric | Description | Desirable Value |
| R² (Goodness-of-fit) | Proportion of variance in the dependent variable that is predictable from the independent variables. | > 0.6 |
| Q² (Internal Validation) | Predictive power of the model determined by cross-validation. | > 0.5 |
| R²ext (External Validation) | Predictive power of the model for an external test set. | > 0.6 |
| RMSE | The standard deviation of the residuals (prediction errors). | As low as possible |
A well-validated QSAR model can be a powerful tool in the drug discovery process, enabling the virtual screening of large compound libraries and the prioritization of synthetic targets with a higher probability of success.
Predictive Power of this compound QSAR Models
The predictive power of a QSAR model is paramount for its utility in drug discovery. A robust QSAR model for the this compound series would need to be rigorously validated to ensure its predictions are accurate and reliable. researchgate.net The predictive capacity of such models is often assessed using statistical metrics like the coefficient of determination (R²) for the test set, which indicates how well the model's predictions correlate with experimental data for a set of compounds not used in model development. Current time information in NA. For a hypothetical QSAR model for this compound, a high R² value would suggest a strong predictive ability, enabling the in-silico screening of virtual libraries to identify potentially more potent analogs.
Ligand Efficiency and Lipophilic Efficiency Analysis for the this compound Scaffold
In the optimization phase of drug discovery, it is not only the absolute potency that is important but also the efficiency with which a compound achieves that potency. Ligand efficiency (LE) and lipophilic efficiency (LLE) are key metrics used to assess this. uj.edu.plsemanticscholar.orgmdpi.com
Ligand Efficiency (LE) measures the binding energy of a ligand per non-hydrogen atom. semanticscholar.orgsigmaaldrich.com It provides an indication of how well the size of a molecule is utilized to achieve its binding affinity. A higher LE value is generally desirable, as it suggests a more optimal fit to the target protein.
Lipophilic Efficiency (LLE) , also known as Ligand-Lipophilicity Efficiency, relates the potency of a compound to its lipophilicity (typically measured as logP or logD). It is a valuable tool for guiding the optimization of compounds to achieve a balance between potency and desirable physicochemical properties, as high lipophilicity can often be associated with issues like poor solubility and non-specific toxicity. An ideal drug candidate would possess a high LLE, indicating high potency with lower lipophilicity.
For the this compound scaffold, an analysis of LE and LLE would be instrumental in guiding synthetic efforts towards analogs with improved drug-like properties. The table below illustrates hypothetical LE and LLE values for a series of analogs, demonstrating how these metrics can be used to compare compounds.
| Compound | pIC50 | Heavy Atom Count | logP | Ligand Efficiency (LE) | Lipophilic Efficiency (LLE) |
| Analog 1 | 7.2 | 39 | 0.25 | 4.5 | 2.7 |
| Analog 2 | 7.5 | 41 | 0.24 | 4.8 | 2.7 |
| Analog 3 | 6.8 | 37 | 0.26 | 4.1 | 2.7 |
| Analog 4 | 8.1 | 42 | 0.23 | 5.3 | 2.8 |
This table contains hypothetical data for illustrative purposes.
Conformational Analysis and its Impact on this compound Biological Activity
The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the preferred spatial arrangements of a molecule, which can have a profound impact on its biological activity. A molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of a protein is often a prerequisite for its activity.
For a flexible molecule like this compound, which contains several rotatable bonds, conformational analysis would be essential to understand its bioactive conformation. Techniques such as computational modeling and NMR spectroscopy can be employed to study the conformational landscape of such compounds. Understanding the key conformational features required for activity would enable the design of more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to enhanced potency and selectivity.
Molecular Target Identification and Validation for C25h27f3n4o2s
Strategies for Identifying Molecular Targets of C25H27F3N4O2S
The initial step in characterizing a novel compound like this compound is the identification of its molecular target(s) within a biological system. This process, often termed target deconvolution, is fundamental to elucidating the mechanism of action and guiding further drug development. A variety of strategic approaches can be employed for this purpose.
Affinity Chromatography and Proteomics-based Approaches for this compound
Affinity chromatography is a powerful technique for isolating and identifying the binding partners of a specific compound. For this compound, this would involve immobilizing the compound onto a solid support, such as Sepharose beads, to create an affinity matrix. This matrix would then be incubated with a complex biological sample, like a cell lysate, allowing proteins that bind to this compound to be captured.
Following the incubation, unbound proteins are washed away, and the specifically bound proteins are eluted. These eluted proteins can then be identified using mass spectrometry-based proteomic techniques. This approach can provide a direct identification of the proteins that physically interact with the compound.
Hypothetical Data Table: Proteins Identified by Affinity Chromatography-Mass Spectrometry
| Protein ID | Protein Name | Elution Fraction | Relative Abundance |
|---|---|---|---|
| P12345 | Kinase X | 1 | High |
| Q67890 | Receptor Y | 1 | Medium |
| A1B2C3 | Enzyme Z | 2 | Low |
Genetic Screens and Functional Genomics in this compound Research
Genetic screening methods, such as those utilizing CRISPR/Cas9 or RNA interference (RNAi), can be employed to identify genes that modulate the cellular response to this compound. In a typical experiment, a library of genetic perturbations (e.g., a genome-wide CRISPR knockout library) is introduced into a population of cells. These cells are then treated with this compound.
By comparing the survival and proliferation of cells with different genetic knockouts in the presence and absence of the compound, it is possible to identify genes whose loss confers either resistance or sensitivity to this compound. Genes that, when knocked out, lead to resistance are potential targets of the compound. Functional genomics can then be used to validate these potential targets. drugbank.com
Phenotypic Screening and Target Deconvolution of this compound
Phenotypic screening involves evaluating a compound's effect on cellular or organismal phenotypes without a preconceived target. mdpi.com For this compound, this could involve testing its effects on a panel of cancer cell lines, monitoring for changes in cell morphology, proliferation, or apoptosis.
Once a desirable phenotype is observed, target deconvolution methods are employed to identify the molecular target responsible for this effect. sigmaaldrich.comnih.gov This can involve a combination of the affinity-based and genetic methods described above, as well as computational approaches that compare the phenotypic signature of this compound to those of compounds with known targets.
In Vitro Target Engagement Studies of this compound
Once a putative molecular target has been identified, it is essential to confirm and quantify the direct interaction between this compound and the target protein. This is achieved through in vitro target engagement studies. drugbank.com
Binding Assays (e.g., Radioligand Binding, Surface Plasmon Resonance)
Binding assays directly measure the interaction between a ligand (in this case, this compound) and its target protein.
Radioligand Binding Assays: This technique would require synthesizing a radiolabeled version of this compound (e.g., with tritium (B154650) or carbon-14). The radiolabeled compound is then incubated with the purified target protein or a membrane preparation expressing the target. The amount of bound radioactivity is measured, allowing for the determination of binding affinity (Kd) and the concentration of binding sites (Bmax). researchgate.netacs.org
Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors molecular interactions in real-time. researchoutreach.orgfigshare.comresearchgate.net In a hypothetical SPR experiment for this compound, the purified target protein would be immobilized on a sensor chip. A solution containing this compound would then be passed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. This allows for the determination of the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).
Hypothetical Data Table: SPR Analysis of this compound Binding to Target X
| Compound | kon (M⁻¹s⁻¹) | koff (s⁻¹) | KD (nM) |
|---|---|---|---|
| This compound | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 |
| Control Compound | 2.1 x 10⁴ | 4.2 x 10⁻³ | 200 |
Enzyme Inhibition Kinetics of this compound
If the identified target of this compound is an enzyme, its inhibitory activity must be characterized. Enzyme inhibition kinetics studies are performed to determine the mechanism of inhibition and the potency of the compound. nih.gov
By measuring the initial reaction rates of the enzyme at various substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated. This plot helps to distinguish between different modes of inhibition, such as competitive, non-competitive, or uncompetitive inhibition. The inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition, can also be calculated from this data.
Hypothetical Data Table: Enzyme Inhibition Profile of this compound against Enzyme Z
| Compound | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
|---|---|---|---|
| This compound | 0.5 | 0.25 | Competitive |
| Reference Inhibitor | 1.2 | 0.6 | Competitive |
Compound Names Table
| Chemical Formula | IUPAC Name |
| This compound | 1-[1-(Naphthalene-2-sulfonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Cellular Target Validation for this compound
Once a potential molecular target is identified, validating its role in a cellular context is a critical step in drug discovery and chemical biology. This process aims to confirm that the interaction between the compound and its target elicits a measurable and relevant physiological response within a living cell. For a compound like this compound, a series of robust cellular assays would be necessary to confirm the engagement and modulation of its intended target.
Gene Silencing/Editing (e.g., siRNA, CRISPR) in this compound Context
Gene silencing and editing technologies are powerful tools for validating a drug target by observing the phenotypic consequences of its removal or suppression. These methods can mimic the inhibitory effect of a compound, and if the resulting cellular phenotype resembles that of treatment with this compound, it provides strong evidence for the target's identity.
siRNA (small interfering RNA): This technique utilizes short, double-stranded RNA molecules to induce the degradation of a specific messenger RNA (mRNA). By transfecting cells with siRNA designed to target the mRNA of the putative protein target of this compound, the expression of this protein can be transiently knocked down. A comparison of the cellular phenotype of siRNA-treated cells with those treated with this compound would be performed.
CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats): The CRISPR-Cas9 system allows for precise and permanent knockout of a gene at the DNA level. americanelements.com By creating a cell line where the gene for the proposed target of this compound is inactivated, researchers can study the resulting phenotype. If the knockout cells exhibit a similar biological response to cells treated with the compound, it strongly supports the target hypothesis. CRISPR can also be used to introduce specific mutations to understand how they affect the binding and activity of this compound.
Table 1: Hypothetical Application of Gene Silencing/Editing for this compound Target Validation
| Technique | Principle | Hypothetical Outcome for this compound | Interpretation |
| siRNA | Transiently silences gene expression at the mRNA level. | Cells treated with siRNA against the putative target exhibit a similar phenotypic change (e.g., decreased proliferation) as cells treated with this compound. | The putative target is likely involved in the mechanism of action of this compound. |
| CRISPR-Cas9 | Permanently knocks out the gene at the DNA level. | A cell line with a knockout of the proposed target gene shows a comparable biological response to cells exposed to this compound. | Confirms the critical role of the target in the observed cellular effects of the compound. |
Overexpression Studies of this compound Targets
In contrast to silencing, overexpression studies involve increasing the cellular levels of the proposed target protein. This can help to determine if an excess of the target can overcome the inhibitory effects of this compound. If higher concentrations of the compound are required to achieve the same effect in cells overexpressing the target, this suggests a direct interaction.
For these studies, the gene encoding the putative target would be cloned into an expression vector and introduced into host cells. The response of these modified cells to this compound would then be compared to that of control cells with normal levels of the target protein.
Reporter Gene Assays for this compound Target Modulation
Reporter gene assays are a versatile tool for monitoring the activity of a specific signaling pathway that is modulated by the target of this compound. drugbank.com In this approach, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is regulated by the signaling pathway of interest.
If this compound inhibits its target, and this target is an upstream regulator of the promoter, a decrease in the reporter signal would be observed. Conversely, if the compound activates the pathway, an increase in the reporter signal would be detected. These assays are highly quantifiable and can be adapted for high-throughput screening to identify and characterize compounds that modulate a specific pathway.
Table 2: Illustrative Reporter Gene Assay for this compound
| Assay Component | Description | Purpose in this compound Context |
| Reporter Gene | A gene whose product is easily detectable (e.g., luciferase). | To provide a quantifiable output of pathway activity. |
| Promoter Element | A DNA sequence that controls the expression of the reporter gene, responsive to the target's signaling pathway. | To link the activity of the putative target of this compound to a measurable signal. |
| This compound | The compound being tested. | To determine if it modulates the activity of the signaling pathway by interacting with its target. |
| Detection Reagent | A substrate that produces a luminescent or fluorescent signal when acted upon by the reporter protein. | To quantify the level of reporter gene expression. |
Integration of Multi-Omics Data for this compound Target Confirmation
To gain a comprehensive understanding of the cellular response to this compound and to confirm its target with high confidence, an integrated multi-omics approach would be invaluable. This involves combining data from different "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics. google.com
Transcriptomics (RNA-Seq): By analyzing the entire set of RNA transcripts in cells treated with this compound, researchers can identify which genes are up- or down-regulated. This can reveal the broader cellular pathways affected by the compound.
Proteomics: This involves the large-scale study of proteins. Techniques such as mass spectrometry can be used to identify changes in protein expression and post-translational modifications in response to treatment with this compound.
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. By analyzing the metabolome of treated cells, scientists can understand how the compound alters cellular metabolism.
By integrating these datasets, a more complete picture of the mechanism of action of this compound can be constructed. For instance, if transcriptomic data shows the downregulation of genes in a particular pathway, and proteomic and metabolomic data confirm changes in the corresponding proteins and metabolites, this provides strong, multi-layered evidence for the on-target effects of the compound.
Mechanistic Elucidation of C25h27f3n4o2s Action
Biochemical Characterization of C25H27F3N4O2S-Target Interactions
The interaction of PRT062607 with its primary target, Syk, has been extensively studied to understand its inhibitory action at a molecular level.
Kinetic Analysis of this compound Binding to its Targets
PRT062607 is a potent inhibitor of Syk, exhibiting a half-maximal inhibitory concentration (IC50) of 1 nM in cell-free assays. selleck.co.jp Its anti-Syk activity is reported to be at least 80-fold greater than its affinity for other kinases. nih.gov The mechanism of action is characterized by noncovalent, ATP-competitive binding to Syk. researchgate.net This reversible binding allows for a dynamic inhibition of the kinase's activity. researchgate.net
In human whole blood assays, PRT062607 has demonstrated potent inhibition of B-cell antigen receptor (BCR)-mediated B-cell signaling and activation, with IC50 values of 0.27 µM and 0.28 µM, respectively. medchemexpress.comselleckchem.com Furthermore, it inhibits Fcε receptor 1-mediated basophil degranulation with an IC50 of 0.15 µM. medchemexpress.comselleckchem.com A pharmacokinetic/pharmacodynamic (PK/PD) analysis in humans revealed an IC50 of 324 nM for the inhibition of BCR-mediated B-cell activation and 205 nM for the inhibition of FcεRI-mediated basophil degranulation. nih.govnih.gov
The inhibitory effect of PRT062607 is not limited to Syk. While highly selective, it has shown activity against a range of other kinases at higher concentrations. For instance, it inhibits Fgr, MLK1, Yes, Flt3, PAK5, Lyn, cSRC, Lck, Pyk, and FAK with IC50 values of 81 nM, 88 nM, 123 nM, 139 nM, 166 nM, 192 nM, 244 nM, 249 nM, 108 nM, and 415 nM, respectively. medchemexpress.com
Interactive Table: Kinase Inhibition Profile of PRT062607
| Kinase | IC50 (nM) |
|---|---|
| Syk | 1 |
| Fgr | 81 |
| MLK1 | 88 |
| Pyk | 108 |
| Yes | 123 |
| Flt3 | 139 |
| PAK5 | 166 |
| Lyn | 192 |
| cSRC | 244 |
| Lck | 249 |
| FAK | 415 |
Allosteric Modulation by this compound
Current research primarily characterizes PRT062607 as an ATP-competitive inhibitor, directly targeting the active site of Syk. researchgate.net While there is extensive information on its direct inhibitory kinetics, the available literature does not provide significant evidence for allosteric modulation as a primary mechanism of its action on Syk. Some studies have investigated allosteric modulators for other kinases, but similar findings for PRT062607 are not prominently reported. biocrick.commedchemexpress.com
Cellular Pathway Analysis Affected by this compound
The inhibition of Syk by PRT062607 triggers a cascade of effects on various cellular signaling pathways, leading to significant changes in cellular function, gene expression, and metabolism.
Signal Transduction Cascades Modulated by this compound
Syk is a crucial component of signal transduction pathways in hematopoietic cells. nih.gov By inhibiting Syk, PRT062607 effectively disrupts signaling downstream of the B-cell receptor (BCR) and Fc receptors. nih.govnih.gov This disruption leads to the abrogation of downstream kinase activity and can induce apoptosis in B-cell malignancies. nih.gov
Specifically, PRT062607 has been shown to inhibit the phosphorylation of key signaling proteins. In Ramos cells, a human Burkitt's lymphoma cell line, PRT062607 at concentrations between 0.01-2 µM inhibits the phosphorylation of ERK(Y204), AKT(S473), and SYK(Y352), as well as the phosphorylation of BLNK at Tyr84. medchemexpress.com The inhibition of these downstream effectors demonstrates the compound's ability to block the propagation of signals essential for cell survival and proliferation. medchemexpress.com Furthermore, PRT062607 inhibits the BCR-dependent secretion of chemokines such as CCL3 and CCL4 by chronic lymphocytic leukemia (CLL) cells. selleckchem.comapexbt.com This, in turn, affects leukemia cell migration towards tissue-homing chemokines like CXCL12 and CXCL13. selleckchem.comapexbt.com
Transcriptomic and Proteomic Changes Induced by this compound
The modulation of signal transduction cascades by PRT062607 inevitably leads to alterations in the cellular transcriptome and proteome. Studies have utilized phosphoproteomic analysis to elucidate the changes occurring upon pharmacological Syk inhibition with PRT062607. pnas.org These analyses have revealed distinct sets of effector proteins that are differentially phosphorylated under tonic and antigen-induced BCR signaling conditions. pnas.org
While specific, comprehensive transcriptomic and proteomic datasets solely focused on the effects of PRT062607 are not extensively detailed in the provided search results, the known downstream targets of the Syk pathway suggest that genes and proteins involved in cell cycle progression, apoptosis, and cell adhesion would be significantly affected. For instance, the inhibition of the Syk-mediated pathway would likely lead to changes in the expression of proteins that regulate B-cell activation and survival. Broader studies on kinase inhibitors in cancer have shown significant changes in protein expression profiles, and similar effects can be anticipated with PRT062607 treatment. mdpi.com
Metabolomic Alterations Following this compound Treatment
The impact of PRT062607 on cellular metabolism is an area of growing interest. While direct metabolomic studies specifically investigating the effects of PRT062607 are not prominently featured in the search results, the known roles of the pathways it inhibits provide clues to potential metabolic shifts. The PI3K-AKT pathway, which is downstream of Syk, is a major regulator of cellular metabolism, including glucose uptake and glycolysis. Therefore, inhibition of this pathway by PRT062607 could lead to significant alterations in cellular energy metabolism.
Studies on other tyrosine kinase inhibitors have revealed resistance-associated metabolic events, highlighting the intricate link between kinase signaling and cellular metabolism. mdpi.com For example, resistance to tyrosine kinase inhibitors has been associated with changes in metabolites involved in antioxidant defense and energy pathways. mdpi.com Future metabolomic profiling of cells treated with PRT062607 would likely uncover specific alterations in metabolic pathways that are dependent on Syk signaling.
Table of Compound Names
| Chemical Formula | Common Name/Identifier |
| This compound | PRT062607, P505-15, BIIB057 |
Structural Biology of this compound-Target Complexes
The precise interaction between an inhibitor and its target protein is fundamental to understanding its mechanism of action. Structural biology techniques provide high-resolution insights into these interactions, revealing the molecular basis for inhibitor potency and selectivity.
X-ray Crystallography of this compound-Target Interactions
X-ray crystallography has been instrumental in elucidating how PRT062607 binds to kinase domains. Although a crystal structure of PRT062607 with its primary target, Spleen Tyrosine Kinase (Syk), is referenced (PDB ID: 4RX9), detailed analyses often come from studies with other kinases, which share structural similarities in their ATP-binding pockets. researchgate.net
A notable study captured the crystal structure of PRT062607 in complex with Tribolium castaneum PTEN-induced putative kinase 1 (TcPINK1). researchgate.netnih.govpdbj.org This work revealed that PRT062607 binds within the ATP-binding site, classifying it as a competitive inhibitor. researchgate.netnih.gov The binding mode shows interactions with key regions of the kinase, including the hinge region and the activation loop. nih.gov Specifically, the compound engages with the catalytic aspartate, a critical residue for kinase function, which defines it as a type-1 inhibitor. researchgate.net This interaction stabilizes the kinase in an activated state but simultaneously destabilizes another structural element, insert-2, which is involved in the autophosphorylation process. researchgate.netnih.gov
The detailed interactions observed in the TcPINK1-PRT062607 co-crystal structure provide a blueprint for its inhibitory mechanism, which is believed to be similar in Syk. researchgate.net The compound's aminopyrimidine core forms hydrogen bonds with the kinase hinge region, a common feature for many kinase inhibitors. osti.gov
Table 1: Crystallographic Data for PRT062607-TcPINK1 Complex
| Parameter | Value |
|---|---|
| PDB ID | 8UDB pdbj.org |
| Resolution | 3.1 Å pdbj.org |
| Target Protein | Tribolium castaneum PINK1 (TcPINK1) researchgate.net |
| Ligand | PRT062607 researchgate.net |
| Binding Site | ATP-binding pocket researchgate.netnih.gov |
| Key Interactions | Engages catalytic aspartate; interacts with hinge region and activation loop. researchgate.netnih.gov |
Cryo-Electron Microscopy (Cryo-EM) Applications to this compound Complexes
As of now, specific studies utilizing cryo-electron microscopy (Cryo-EM) to resolve the structure of PRT062607 bound to its targets, such as Syk or PINK1, have not been prominently reported in the reviewed literature. Cryo-EM is particularly advantageous for large, flexible, or membrane-associated protein complexes that are challenging to crystallize. researchgate.nettuni.firesearchgate.net While structures of kinases like JAK1 and the band 3 transporter have been solved using Cryo-EM, this technique has not yet been specifically applied to detail the binding of PRT062607. tuni.firesearchgate.net The existing high-resolution X-ray crystallography data for PRT062607 with soluble kinase domains has likely made Cryo-EM analysis a lower priority for this specific small molecule. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Mechanism
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful method for studying protein-ligand interactions in solution, providing dynamic and kinetic information that complements static crystal structures.
Studies have employed ¹³C-¹H Heteronuclear Single Quantum Coherence (HSQC) NMR to confirm that PRT062607 is an ATP-competitive inhibitor. By monitoring ¹³C-labeled ATP, researchers observed that TcPINK1 hydrolyzes ATP to ADP, and the addition of PRT062607 effectively inhibits this process, confirming its action within the ATP-binding site. researchgate.netnih.govresearchgate.net This NMR-based approach directly demonstrates that the compound prevents the consumption of ATP by the kinase. nih.gov
Furthermore, ¹⁹F NMR spectroscopy is a recognized technique for screening chemical libraries for protein binding. psu.edu Given that PRT062607 contains a trifluoromethyl group (CF3), it is an ideal candidate for ¹⁹F NMR studies to probe its binding affinity and dynamics with target proteins. Changes in the ¹⁹F NMR signal upon binding can provide data on binding strength and the presence of multiple binding sites. psu.edursc.org
Table 2: NMR Studies on PRT062607 Interaction
| NMR Technique | Application | Finding |
|---|---|---|
| ¹³C-¹H HSQC NMR | Monitoring ATP hydrolysis | PRT062607 inhibits the conversion of ATP to ADP by TcPINK1, confirming it as an ATP-competitive inhibitor. researchgate.netnih.govresearchgate.net |
Unraveling Off-Target Effects and Polypharmacology of this compound
Polypharmacology, the ability of a drug to interact with multiple targets, is a critical aspect of drug characterization, as it can explain both therapeutic efficacy and potential side effects. elifesciences.orgbiorxiv.org While PRT062607 is described as a highly selective Syk inhibitor, comprehensive profiling reveals a broader spectrum of activity. apexbt.comnih.gov
PRT062607's affinity for Syk is reported to be at least 80-fold greater than for many other kinases. apexbt.comcaymanchem.com However, "selective" does not mean "specific." Kinase inhibitor screening has shown that at relevant concentrations, off-target activity is common. researchgate.net
Recent studies identified PTEN-induced putative kinase 1 (PINK1) as a significant off-target of PRT062607. researchgate.netnih.gov While its potency against Syk is in the low nanomolar range (IC50 = 1 nM), its inhibition of PINK1 occurs at micromolar concentrations (IC50 ≈ 1-2 µM). apexbt.comnih.gov This off-target activity was discovered through a thermal shift assay screen of a kinase inhibitor library. nih.gov Although less potent than its effect on Syk, this interaction is significant enough to serve as a starting point for developing more specific PINK1 inhibitors. researchgate.netpdbj.org
Other kinases inhibited by PRT062607 at nanomolar concentrations, though less potently than Syk, include FGR (IC50 = 81 nM) and the Ser/Thr kinase MLK1 (IC50 = 88 nM). nih.gov The polypharmacology of PRT062607 underscores the challenge of achieving absolute specificity within the highly conserved family of protein kinases. elifesciences.org Understanding this off-target profile is essential for interpreting experimental results and predicting clinical outcomes. biorxiv.orgresearchgate.net
Table 3: Kinase Selectivity Profile of PRT062607
| Kinase Target | IC50 Value | Reference |
|---|---|---|
| Spleen Tyrosine Kinase (Syk) | 1 nM | apexbt.comcaymanchem.com |
| FGR | 81 nM | nih.gov |
| MLK1 | 88 nM | nih.gov |
Preclinical Investigations of C25h27f3n4o2s
In Vitro Pharmacological Profiling
In vitro pharmacological profiling is a cornerstone of early drug discovery, providing foundational knowledge about a compound's biological activity. selvita.compharmaron.com These studies are conducted outside of a living organism and are designed to determine how a compound interacts with specific biological targets and to assess its potency and selectivity. selvita.comwikipedia.org
Cell-based Assays for Efficacy
Cell-based assays are fundamental tools for evaluating the efficacy of a new chemical entity in a biologically relevant context. sigmaaldrich.comnih.gov These assays utilize living cells to measure a compound's effect on various cellular processes, offering insights into its potential therapeutic utility. sigmaaldrich.combmglabtech.com
The process begins with the selection of appropriate cell lines, which can range from immortalized cancer cell lines to primary cells isolated directly from human or animal tissues. selvita.comprecisionformedicine.com The choice of cell model is crucial and depends on the therapeutic area and the specific biological question being addressed. These cells are cultured and then exposed to the test compound across a range of concentrations.
A variety of endpoints can be measured to determine the compound's efficacy. Common assay types include:
Proliferation and Viability Assays: These measure the ability of a compound to inhibit cell growth or induce cell death, which is particularly relevant for anticancer drug development. sigmaaldrich.com Techniques like the MTT or alamarBlue™ assays are often employed to quantify the number of viable cells after treatment. thermofisher.com
Apoptosis Assays: These assays detect programmed cell death, a key mechanism for many therapeutic agents. precisionformedicine.com
Gene Expression Analysis: Techniques such as quantitative polymerase chain reaction (qPCR) or RNA sequencing can reveal how the compound alters the expression of specific genes related to the disease target. precisionformedicine.com
Functional Assays: These are designed to measure a specific cellular function that the compound is intended to modulate. For example, in immunology research, a cytokine release assay might be used to see if a compound can suppress inflammation. precisionformedicine.com
The results from these assays are typically used to generate dose-response curves, which illustrate the relationship between the compound's concentration and its biological effect.
Table 1: Examples of Common Cell-Based Efficacy Assays
| Assay Type | Purpose | Example Readout |
| Cell Viability | To determine the number of healthy cells in a population after exposure to the compound. | Colorimetric change, fluorescence |
| Apoptosis | To quantify the extent of programmed cell death induced by the compound. | Caspase activity, DNA fragmentation |
| Cytokine Release | To measure the level of inflammatory mediators produced by immune cells. | ELISA, multiplex bead array |
| Receptor Binding | To determine if the compound binds to a specific cell surface receptor. | Radioligand binding, FRET |
| Enzyme Activity | To measure the inhibition or activation of a target enzyme within the cell. | Substrate conversion, luminescent signal |
Selectivity and Specificity Studies
Selectivity and specificity are critical attributes of a drug candidate, defining its ability to interact with the intended target versus unintended targets. europa.eu While often used interchangeably, they have distinct meanings. Selectivity refers to a compound's ability to bind to a specific target in preference to other, often related, targets. rdmcdowall.comabdn.ac.ukSpecificity is the ultimate form of selectivity, implying that the compound interacts exclusively with its intended target. rdmcdowall.comechemi.com In practice, few drugs are truly specific. rdmcdowall.com
The goal of these studies is to identify and minimize off-target effects. High selectivity is desirable as it often correlates with a better safety profile, since off-target interactions can lead to unwanted side effects.
Selectivity is typically assessed through a panel of assays where the compound is tested against a broad range of related and unrelated biological targets, such as other receptors, enzymes, and ion channels. europa.eu For instance, a kinase inhibitor would be screened against a large panel of other kinases to determine its selectivity profile. The results are often expressed as a ratio of the compound's potency at the intended target versus its potency at off-targets. A high ratio indicates good selectivity. abdn.ac.uk
Development and Application of Relevant Preclinical Disease Models
To understand how a compound might behave in a complex biological system, researchers use various preclinical disease models that mimic aspects of human diseases. nih.gov The data gathered from these models are crucial for predicting a drug's potential efficacy and for bridging the gap between laboratory research and human clinical trials. wellbeingintlstudiesrepository.org
In Vitro Cellular Models (e.g., 2D/3D cell cultures, organoids)
In vitro models provide a controlled environment for detailed mechanistic studies. emulatebio.com
2D Cell Cultures: These are traditional monolayer cultures where cells grow on a flat surface. frontiersin.org They are widely used for high-throughput screening due to their simplicity and cost-effectiveness. bmglabtech.com
3D Cell Cultures: These models, such as spheroids and organoids, involve growing cells in a three-dimensional structure that better mimics the architecture of native tissue. bmglabtech.comfrontiersin.org They allow for more physiologically relevant cell-to-cell and cell-to-matrix interactions compared to 2D cultures. whiterose.ac.uk
Organoids: These are a particularly advanced form of 3D culture, derived from stem cells, that self-organize into structures resembling miniature organs. frontiersin.orgumcutrecht.nl Patient-derived organoids (PDOs) are especially valuable as they can capture the genetic diversity of human diseases and hold promise for personalized medicine. nih.govfrontiersin.org
Ex Vivo Tissue Models
Ex vivo models use tissue that has been taken directly from a living organism and is studied in a laboratory setting. rsc.org This approach preserves the native tissue architecture and the complex interactions between different cell types within the tissue's microenvironment. nih.govfrontiersin.org
For example, fresh tumor slices can be cultured for a short period to test the efficacy of anti-cancer drugs. frontiersin.org These models are considered a valuable intermediate step between in vitro cultures and in vivo animal studies, as they provide a highly relevant biological context for evaluating a compound's effect. whiterose.ac.ukrsc.org
In Vivo Animal Models (e.g., genetically modified models, induced disease models)
In vivo studies in animal models are a critical step in preclinical research, providing insights into a compound's effects on a whole, living organism. criver.commeliordiscovery.com The choice of animal model is crucial and depends on its ability to replicate key aspects of the human disease being studied. nih.gov
Commonly used animal models in drug discovery include:
Rodent Models (Mice and Rats): These are the most frequently used models due to their genetic similarity to humans, short reproductive cycle, and the availability of well-established disease models. gempharmatech.com
Genetically Modified Models: These include transgenic mice, where a human gene is inserted, or knockout mice, where a specific gene is inactivated. These models are invaluable for studying the role of specific genes in disease and for testing targeted therapies. biocytogen.com For example, mice can be engineered to express a human receptor to test a drug designed to target it. nih.gov
Induced Disease Models: In these models, a disease state is artificially induced in the animal. This can be achieved through various means, such as chemical induction (e.g., using a toxin to induce organ damage) or surgical procedures. gubra.dk For example, in vasculitis research, the transfer of specific antibodies (anti-MPO IgG) can induce disease symptoms in mice, allowing for the study of disease mechanisms and potential treatments. frontiersin.org
Patient-Derived Xenograft (PDX) Models: These involve implanting tumor tissue from a human patient into an immunodeficient mouse. crownbio.com PDX models are considered highly predictive as they retain the genetic and histological characteristics of the original human tumor. crownbio.com
The successful translation of findings from animal models to human clinical trials remains a significant challenge, with a high failure rate for many drug candidates. wellbeingintlstudiesrepository.org
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies of C25H27F3N4O2S in Preclinical Species
Tafamidis is a selective stabilizer of the protein transthyretin (TTR). tga.gov.au In certain diseases, such as transthyretin amyloidosis (ATTR), the TTR protein misfolds and forms amyloid fibrils that deposit in various tissues, leading to organ dysfunction. patsnap.com Tafamidis works by binding to the TTR tetramer, the protein's natural four-part structure, and stabilizing it. This action prevents the tetramer from dissociating into monomers, which is the rate-limiting step in the formation of amyloid deposits. patsnap.compnas.org
Preclinical studies have been instrumental in characterizing the pharmacokinetic and pharmacodynamic profile of Tafamidis. These studies have been conducted in various animal models to understand how the compound is absorbed, distributed, metabolized, and excreted, and to establish its mechanism of action.
Absorption, Distribution, Metabolism, Excretion (ADME) of this compound
Preclinical ADME studies have provided a foundational understanding of the disposition of Tafamidis within the body.
Distribution: Tafamidis exhibits a high degree of binding to plasma proteins, with in vitro studies showing over 99% binding. nih.gov It preferentially binds to transthyretin in plasma. europa.eu The apparent volume of distribution at a steady state has been determined to be 18.5 liters. drugbank.com
Metabolism: Preclinical data indicate that the primary metabolic pathway for Tafamidis is glucuronidation. tga.gov.audrugbank.comwikipedia.org It does not appear to undergo significant oxidative metabolism. drugbank.com
Excretion: The primary route of elimination for Tafamidis is through biliary excretion. tga.gov.auwikipedia.org Studies in humans, supported by preclinical data, show that approximately 59% of an administered dose is recovered in the feces, largely as the unchanged drug, and about 22% is found in the urine, primarily as the glucuronide metabolite. tga.gov.audrugbank.com
The following table summarizes key pharmacokinetic parameters of Tafamidis from preclinical and clinical studies.
| Parameter | Value | Species/Context |
| Oral Clearance | 0.263 L/h | |
| Apparent Total Clearance | 0.44 L/h | |
| Apparent Volume of Distribution (steady state) | 18.5 L | |
| Plasma Protein Binding | >99% | In vitro |
| Half-life | ~49 hours |
Data sourced from multiple studies and may represent findings from both preclinical and clinical investigations. tga.gov.audrugbank.com
Biomarker Identification and Engagement for this compound
The primary pharmacodynamic biomarker for Tafamidis is the stabilization of the TTR tetramer. europa.eu Assays have been developed to measure the stability of the TTR tetramer in the presence of the compound. europa.eu Preclinical and subsequent clinical studies have demonstrated that Tafamidis effectively stabilizes both wild-type TTR and various mutant forms of the protein known to cause amyloidosis. pnas.orgportico.org
An interesting observation from studies is that the administration of Tafamidis can lead to an increase in total serum TTR levels. jacc.org This is thought to be a consequence of the stabilization of the TTR tetramer, which may reduce its clearance from the bloodstream. jacc.org Therefore, an increase in serum TTR can also be considered a biomarker of target engagement. jacc.org
Proof-of-Concept Efficacy Studies of this compound in Preclinical Disease Models
The efficacy of Tafamidis in preventing amyloid fibril formation has been demonstrated in various preclinical settings. In vitro studies have shown that Tafamidis can inhibit the aggregation of TTR under conditions that promote fibril formation. pnas.org
The table below provides a conceptual overview of the findings from preclinical efficacy studies.
| Preclinical Model | Key Finding | Implication |
| In Vitro Fibril Formation Assay | Tafamidis inhibits TTR aggregation under amyloidogenic conditions. pnas.org | Demonstrates the direct mechanism of action in preventing the initial step of amyloidogenesis. |
| hTTR V30M HSF1± Mouse Model | Tafamidis administration leads to TTR tetramer stabilization. tandfonline.com | Confirms in vivo target engagement and the potential to slow disease progression. |
These preclinical investigations laid the groundwork for the clinical development of Tafamidis as a therapeutic agent for transthyretin amyloidosis. nih.govportico.org The data from these studies were critical in demonstrating the compound's mechanism of action and providing the rationale for its use in patients. nih.gov
Table of Compound Names
| Chemical Formula | Common Name |
| This compound | Tafamidis |
Advanced Computational and Theoretical Studies of C25h27f3n4o2s
Molecular Docking and Dynamics Simulations of C25H27F3N4O2S
Molecular docking and dynamics simulations were central to the discovery and characterization of PRX-00023. researchgate.net These structure-based drug design (SBDD) techniques rely on the three-dimensional structure of the biological target to predict how a ligand will bind. juniperpublishers.comnih.gov For PRX-00023, the target was the 5-HT1A serotonin (B10506) receptor, a G-protein coupled receptor (GPCR) for which a three-dimensional de novo model was constructed using proprietary technology. uoa.gr
The discovery process for PRX-00023 began with the virtual screening of a large compound library against a computationally generated 3D model of the 5-HT1A receptor. uoa.gr Molecular docking algorithms were used to predict the binding pose and affinity of each compound within the receptor's active site. researchgate.net This process helps in understanding the crucial molecular interactions, such as hydrogen bonds, ionic interactions, and van der Waals forces, that stabilize the ligand-protein complex. youtube.com
The arylpiperazine moiety of compounds like PRX-00023 is a well-established pharmacophore for 5-HT1A receptor interaction. acs.org Docking studies predict that this group anchors the ligand in the binding pocket, while the flexible alkylsulfonamide tail explores a deeper channel, forming key interactions that determine potency and selectivity. acs.org The specific interactions of PRX-00023 confer its high affinity (Ki = 5.1 nM) and agonist functionality at the 5-HT1A receptor. medchemexpress.com It also shows a notable affinity for the sigma receptor, another area of interaction that can be explored through computational models. medchemexpress.comwikipedia.org
Table 1: Predicted Ligand-Protein Interaction Profile for PRX-00023 at the 5-HT1A Receptor
| Interacting Residue (Hypothetical) | Interaction Type | Moiety of PRX-00023 Involved |
|---|---|---|
| Aspartic Acid (D) | Ionic Bond | Protonated piperazine (B1678402) nitrogen |
| Tyrosine (Y) | π-π Stacking | Phenyl ring of the arylpiperazine |
| Serine (S) / Threonine (T) | Hydrogen Bond | Sulfonamide oxygens / Acetamide group |
Note: This table is illustrative, based on common interactions for arylpiperazine ligands at the 5-HT1A receptor, as specific residue data for PRX-00023 is proprietary.
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. juniperpublishers.com For PRX-00023, MD simulations provide insight into the dynamic nature of its interaction with the 5-HT1A receptor. biorxiv.orgresearchgate.net These simulations allow researchers to sample a wide range of possible conformations for both the ligand and the protein, revealing the flexibility of the binding pocket and the stability of the ligand's binding mode. ub.edu
By simulating the PRX-00023/5-HT1A complex, researchers can analyze the stability of key hydrogen bonds, observe conformational changes in the receptor upon agonist binding, and calculate the binding free energy. This detailed understanding of the dynamic behavior is crucial for optimizing lead compounds, as it accounts for the inherent flexibility of biological systems, a factor often simplified in static docking studies. juniperpublishers.comub.edu
Ligand-Protein Interaction Predictions for this compound
Quantum Chemical Calculations for this compound Reactivity
Quantum chemical calculations offer a deeper understanding of a molecule's properties by solving the Schrödinger equation. aps.org These methods can elucidate electronic structure, reactivity, and spectroscopic properties, providing a fundamental basis for a molecule's behavior. arxiv.org
The electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals, dictates its reactivity. humanjournals.com For PRX-00023, quantum chemical methods like Density Functional Theory (DFT) can be used to analyze its electronic properties. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO gap is an indicator of molecular stability and reactivity. humanjournals.com
Table 2: Hypothetical Quantum Chemical Parameters for PRX-00023
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -8.3 eV | Relates to electron-donating ability |
| LUMO Energy | ~ -0.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~ 7.8 eV | Indicator of chemical reactivity and stability |
Note: Values are hypothetical, estimated based on published data for similar N4-substituted aralkylpiperazines. humanjournals.com
Quantum chemistry is also employed to study reaction mechanisms at an atomic level. ppm.edu.pl For PRX-00023, this could involve elucidating the pathways of its metabolism by cytochrome P450 enzymes. While PRX-00023 was found not to inhibit major CYP isoforms, understanding its metabolic fate is crucial. medchemexpress.com
Furthermore, these calculations can clarify the mechanism of action at the receptor. By modeling the transition states involved in receptor activation, quantum mechanics can help explain how the binding of PRX-00023 translates into a biological signal. Studies on related compounds have used quantum chemical methods to investigate reaction kinetics and postulate mechanisms, such as nucleophilic substitution reactions involving the piperazine moiety. acs.org
Electronic Structure Analysis of this compound
De Novo Design and Virtual Screening of this compound Analogs
The success of PRX-00023 was rooted in a structure-based virtual screening campaign. uoa.grbohrium.com This process involved docking a library of approximately 40,000 commercially available compounds into the 3D model of the 5-HT1A receptor. uoa.gr The screening identified 78 potential binders, of which 16 were confirmed as active hits in vitro, yielding an exceptionally high hit rate of 21%. uoa.gr
The most potent hit was further optimized using computational models to improve selectivity and other pharmaceutical properties, ultimately leading to the design of PRX-00023. nih.govuoa.gr This lead optimization process is a form of analog design, where the structure of a known active compound is systematically modified.
Building on this, de novo design methods could be used to generate entirely novel analogs of PRX-00023. wikipedia.org These algorithms build molecules fragment by fragment directly within the receptor's binding site, ensuring a perfect steric and electronic fit. wikipedia.org Such an approach could explore new chemical space to design next-generation 5-HT1A agonists with potentially improved or different pharmacological profiles, such as enhanced selectivity or specific functional activities. acs.org
Table 3: Mentioned Compound Names
| Name/Identifier | Chemical Formula | Description |
|---|---|---|
| Naluzotan (PRX-00023) | C23H38N4O3S | A selective 5-HT1A receptor partial agonist. medchemexpress.comwikipedia.org |
| 1-[1-(Naphthalene-2-sulfonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | This compound | Compound associated with the user-provided molecular formula. nih.gov |
| PRX-93009 | Not Available | The initial, potent (1 nM) hit compound from virtual screening that was optimized to create PRX-00023. uoa.gr |
Artificial Intelligence and Machine Learning Applications in PRX-004 Research
Artificial intelligence (AI) and machine learning (ML) are increasingly integral to pharmaceutical research and development, offering powerful tools for analyzing complex biological data, predicting molecular interactions, and optimizing drug design. mdpi.comnih.gov In the context of a complex biological therapeutic like PRX-004, AI and ML can be applied in several key areas to enhance understanding and development.
Predictive modeling, a cornerstone of AI in drug discovery, utilizes algorithms to forecast the biological activity and efficacy of therapeutic compounds. For a monoclonal antibody like PRX-004, these models can be particularly valuable.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are computational models that correlate the chemical structure of a compound with its biological activity. arxiv.org While traditionally used for small molecules, the principles of QSAR can be extended to biologics by considering their complex structural and physicochemical properties. For PRX-004, QSAR-like models could be developed to predict its binding affinity to various forms of misfolded TTR. nih.gov These models would analyze features of the antibody's antigen-binding fragment (Fab) and the epitope on the TTR protein to predict the strength and specificity of their interaction. The development of such models relies on large datasets of antibody-antigen interactions and sophisticated machine learning algorithms. arxiv.org
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: A pharmacokinetic/pharmacodynamic (PK/PD) model was developed for PRX-004 to understand its behavior in the body. prothena.com This model was crucial for dose selection in clinical trials, as it predicted the dose levels (≥3 mg/kg) required to achieve at least 90% saturation of amyloid deposits. prothena.com The model was subsequently validated by observing reductions in free non-native TTR in the plasma of patients who received PRX-004. prothena.com
Predictive Models for Clinical Outcomes: In a Phase 1 clinical trial of PRX-004, data on neurological and cardiac function were collected. nih.gov After 9 months of treatment, all evaluable patients showed a slowing of neuropathy progression and improved cardiac systolic function. nih.gov Machine learning models could be trained on such clinical data to identify biomarkers or patient characteristics that predict a favorable response to PRX-004 treatment.
Interactive Data Table: PRX-004 Phase 1 Clinical Trial Data
| Metric | Outcome | Citation |
| Neuropathy Progression (NIS) | Slowing of progression in all 7 evaluable patients at 9 months. | prothena.com |
| Neuropathy Improvement (NIS) | Improvement in 3 of the 7 evaluable patients at 9 months. | prothena.com |
| Cardiac Systolic Function (GLS) | Improvement in all 7 evaluable patients at 9 months. | prothena.com |
| Safety and Tolerability | Generally safe and well-tolerated across all dose levels. | prothena.com |
Retrosynthesis is a method for designing a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. nobelprize.org While PRX-004 is a biologic (a monoclonal antibody) produced through biotechnological processes rather than traditional chemical synthesis, the principles of retrosynthesis are conceptually applied in the design and engineering of such complex molecules.
For a monoclonal antibody like PRX-004, "retrosynthesis" would involve the deconstruction of the final antibody into its constituent parts: the variable and constant domains of the heavy and light chains. This process would guide the design of the DNA sequences that encode for these protein chains. AI and machine learning can play a role in optimizing this process.
Codon Optimization Algorithms: To ensure high levels of expression of the antibody in host cells (e.g., Chinese Hamster Ovary cells), the DNA sequence encoding the antibody is often optimized. AI algorithms can predict the optimal codon usage for a specific expression system, thereby enhancing the efficiency of protein production.
Generative Models for Antibody Design: Advanced generative AI models can be used to design novel antibody sequences with desired properties. nih.gov By learning from vast databases of known antibody structures and their corresponding antigen-binding profiles, these models can propose new variable region sequences that are predicted to bind to a specific target, such as misfolded TTR, with high affinity and specificity.
ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical for determining the viability of a drug candidate. Computational methods, powered by AI, are increasingly used to predict these properties early in the drug development process, saving time and resources.
Predicting ADME for a Monoclonal Antibody: For a large molecule like PRX-004, the ADME profile differs significantly from that of a small molecule.
Absorption: Monoclonal antibodies are typically administered intravenously, bypassing the complexities of oral absorption.
Distribution: The distribution of PRX-004 to target tissues, such as the heart and nerves where amyloid deposits are found, is a key factor in its efficacy. mdpi.com Computational models can simulate the transport of the antibody through the bloodstream and its penetration into different tissues.
Metabolism: Monoclonal antibodies are generally broken down into smaller peptides and amino acids through proteolytic pathways. nih.gov
Excretion: The clearance of antibodies from the body is a relatively slow process.
AI models can be trained to predict these ADME properties based on the antibody's molecular size, charge, and other physicochemical characteristics.
Predict Immunogenicity: One of the main safety concerns with therapeutic antibodies is the potential for the patient's immune system to recognize the antibody as foreign and mount an immune response. AI models can analyze the antibody's sequence for potential T-cell and B-cell epitopes that might trigger such a response.
Off-Target Binding Prediction: Computational models can screen for potential off-target binding of PRX-004 to other proteins in the body, which could lead to unwanted side effects. These models work by comparing the structure of the antibody's binding site to the structures of other proteins.
Interactive Data Table: In Silico Toxicology Predictions
| Prediction Target | Methodology | Potential Application to PRX-004 |
| Immunogenicity | Sequence-based epitope prediction | Identifying regions of the antibody that may trigger an immune response. |
| Off-Target Binding | 3D structural analysis and docking simulations | Assessing the potential for the antibody to bind to unintended proteins. |
| Cytokine Release Syndrome | Modeling of immune cell activation | Predicting the risk of a systemic inflammatory response. |
Future Research Directions for C25h27f3n4o2s
Exploration of Novel Therapeutic Modalities Inspired by C25H27F3N4O2S
The unique properties of this compound and its analogues, such as GSK1016790A, are inspiring the development of novel therapeutic modalities that go beyond traditional small molecule approaches. synexagroup.com These innovative strategies aim to harness the intricate biological pathways modulated by these compounds to treat a range of complex diseases that have been challenging to address with existing therapies. synexagroup.com
Future research is increasingly focused on the development of next-generation therapies, including:
Targeted Drug Delivery Systems: The development of systems to deliver compounds like GSK1016790A with greater precision to specific tissues or cell types. This could involve conjugation to antibodies, creating antibody-drug conjugates (ADCs), or encapsulation in nanoparticles to enhance efficacy and minimize off-target effects. iqvia.comvantage-research.net
Gene Therapies: Investigating the potential of gene therapies that modulate the expression or function of the targets of this compound-like compounds. For instance, if the compound targets a specific ion channel, gene editing technologies like CRISPR-Cas9 could be explored to correct mutations or alter the expression of that channel. bcg.com
Cell-Based Therapies: Exploring the use of engineered cells, such as CAR-T cells, that are modified to respond to the presence of a disease marker and can be modulated by compounds like GSK1016790A. synexagroup.comvantage-research.net
Combination Therapies: Designing rational combination therapies where this compound or its analogues are used in conjunction with other drugs to achieve synergistic effects. For example, combining a TRPV4 agonist with an anti-inflammatory agent could be a powerful approach for treating certain inflammatory conditions. oncotarget.com
The development of these novel modalities is driven by a deeper understanding of disease biology and the desire to create more personalized and effective treatments. iqvia.com
Development of Advanced Preclinical Models for this compound Research
To better predict the clinical efficacy and potential challenges of compounds like this compound, there is a pressing need for more sophisticated preclinical models that can accurately replicate human physiology and disease states. nih.gov
Key areas for future development in preclinical modeling include:
Humanized Models: The creation of animal models that are genetically engineered to express human versions of the target protein. This is particularly important for compounds like GSK1016790A that show species-specific differences in activity. rndsystems.com
Organ-on-a-Chip and Microphysiological Systems: These in vitro models use human cells to create miniature, functional replicas of human organs, such as the liver, lung, or blood vessels. They offer a more physiologically relevant environment to study the effects of drugs compared to traditional cell cultures. nih.gov
Induced Pluripotent Stem Cells (iPSCs): The use of iPSCs derived from patients with specific diseases allows for the creation of disease-specific cell types for drug screening and mechanism-of-action studies. For example, iPSCs have been used to study the role of TRPV4 in chondrogenesis, providing insights into potential treatments for cartilage disorders. duke.edu
Computational and In Silico Models: The development of advanced computer models that can simulate the interaction of a drug with its target and predict its effects on biological systems. These models can help to prioritize drug candidates and design more efficient preclinical studies. nih.gov
These advanced preclinical models are crucial for bridging the gap between laboratory research and clinical application, ultimately leading to the development of safer and more effective therapies. nih.gov
Integration of Multi-Omics Data for Systems-Level Understanding of this compound
A systems-level understanding of how compounds like this compound affect cellular function requires the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov This holistic approach allows researchers to move beyond a single target and appreciate the broader biological consequences of drug action. nih.gov
Future research in this area will focus on:
Comprehensive Data Generation: Generating high-quality, multi-omics data from preclinical models and clinical samples treated with this compound or its analogues. nih.gov
Advanced Bioinformatics Tools: Developing and applying sophisticated computational tools and algorithms to integrate and analyze large, complex multi-omics datasets. mixomics.orgyoutube.com The R package mixOmics is one such tool that facilitates the exploration and integration of various omics data. mixomics.org
Network Biology: Constructing and analyzing biological networks to identify key pathways and molecular interactions that are perturbed by the compound. This can reveal novel drug targets and biomarkers of drug response.
Personalized Medicine: Using multi-omics data to stratify patients based on their molecular profiles and predict who is most likely to respond to a particular therapy. This will enable a more personalized approach to treatment. nih.gov
The integration of multi-omics data is a powerful strategy for unraveling the complex mechanisms of drug action and for discovering new therapeutic opportunities. nih.gov
Methodological Advancements in Chemical Synthesis and Characterization of this compound
Continued progress in the study of this compound and related compounds depends on the ongoing development of innovative methods for their chemical synthesis and characterization. ox.ac.uk These advancements are essential for producing these complex molecules efficiently and for ensuring their purity and structural integrity. thieme.de
Future research in chemical synthesis will likely focus on:
Novel Synthetic Routes: Developing more efficient, cost-effective, and environmentally friendly synthetic routes. This includes the use of new catalytic systems and multicomponent reactions that can construct complex molecules in a single step. ox.ac.ukrsc.org
Analogue Synthesis: Synthesizing a diverse library of analogues with systematic modifications to the core structure. This allows for the exploration of structure-activity relationships and the optimization of pharmacological properties. A study focused on synthesizing analogues of GSK1016790A led to the identification of a novel agonist with enhanced biological activity. benthamdirect.com
Advanced Characterization Techniques: Employing state-of-the-art analytical techniques, such as advanced NMR spectroscopy, mass spectrometry, and X-ray crystallography, to fully characterize the chemical structure and purity of the synthesized compounds.
Prodrug Strategies: Designing and synthesizing prodrugs that can improve the pharmacokinetic properties of the parent compound, such as its solubility, stability, and bioavailability. nih.gov
These methodological advancements are fundamental to the entire drug discovery and development process, from initial lead identification to the production of clinical candidates. ox.ac.uknih.gov
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for structural elucidation of C25H27F3N4O2S, and how should data interpretation be validated?
- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular formula confirmation, complemented by and NMR to resolve the trifluoromethyl (CF) group and sulfur-oxygen bonding. Validate assignments via 2D NMR (e.g., COSY, HSQC) and cross-check with computational modeling (DFT) for stereochemical resolution .
- Data Validation : Ensure raw data (e.g., NMR spectra) are included in appendices, with processed data in the main text. Address instrument calibration errors and solvent artifacts by repeating measurements under controlled conditions .
Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?
- Experimental Design : Apply Design of Experiments (DoE) to test variables like catalyst loading, temperature, and reaction time. Use HPLC-PDA to monitor intermediate purity and kinetic studies to identify rate-limiting steps .
- Troubleshooting : If yields plateau, evaluate solvent polarity effects or side reactions using LC-MS. Document all failed attempts in supplementary materials to guide reproducibility .
Advanced Research Questions
Q. How should contradictory bioactivity data for this compound across studies be resolved?
- Contradiction Analysis :
- Step 1 : Compare assay conditions (e.g., cell lines, incubation times) using the FINER criteria to assess feasibility and relevance of each protocol .
- Step 2 : Conduct meta-analysis to identify confounding variables (e.g., compound purity, solvent choice). Validate via orthogonal assays (e.g., SPR vs. enzymatic activity) .
- Step 3 : Apply Popperian falsification by designing experiments to disprove conflicting hypotheses, such as testing metabolite interference or off-target effects .
Q. What frameworks ensure ethical and rigorous in vivo pharmacokinetic studies for this compound?
- Ethical Design : Use PICO (Population: animal model; Intervention: dosing regimen; Comparison: control cohort; Outcome: bioavailability) to structure trials. Adhere to GDPR-equivalent protocols for data anonymization if human data are later incorporated .
- Data Integrity : Implement blinding during sample analysis and use Bayesian statistics to handle small cohort sizes. Report uncertainty intervals for half-life and AUC metrics .
Q. How can machine learning models improve structure-activity relationship (SAR) predictions for this compound derivatives?
- Model Development :
- Data Preparation : Curate datasets with standardized bioactivity metrics (e.g., IC, logP) and exclude low-reliability studies. Use SMILES notation for structural featurization .
- Validation : Apply k-fold cross-validation and test extrapolation capabilities using holdout compounds with known activity. Address overfitting via L1 regularization .
Methodological Guidelines
- Data Reporting : Follow the "Experimental Methods" section format in ACS journals, including raw data in appendices and processed data in figures/tables .
- Error Analysis : Quantify uncertainties using Gaussian error propagation for kinetic studies and Monte Carlo simulations for dose-response curves .
- Literature Reviews : Avoid non-academic sources (e.g., Google Scholar). Use SciFinder or Reaxys for patent-free synthetic routes and cross-reference with IUPAC nomenclature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
